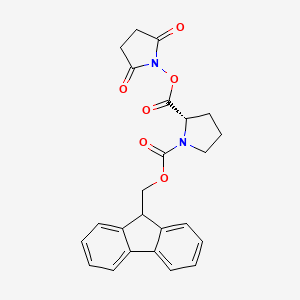

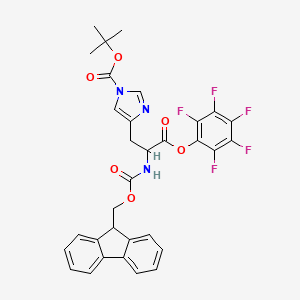

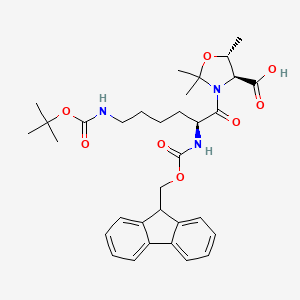

Fmoc-His(Boc)-OPfp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

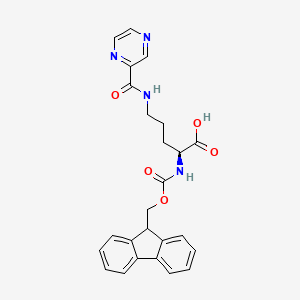

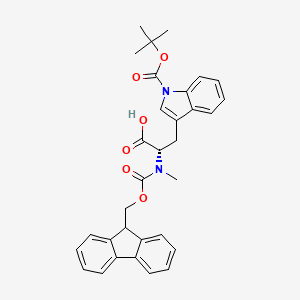

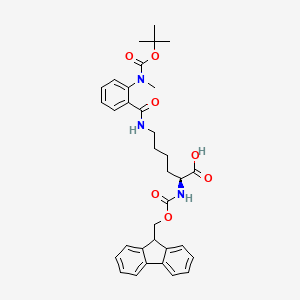

“Fmoc-His(Boc)-OPfp” is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C .

Synthesis Analysis

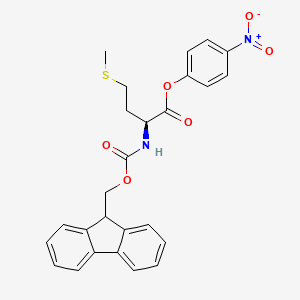

Peptide synthesis is a complex process with multiple steps: (1) deprotection of the N-terminal of the growing peptide chain, (2) activation of the incoming amino acid C-terminal by a coupling agent, and (3) coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of Fmoc-His(Boc)-OPfp has been used in the SPPS of oligohistidines and peptide-oligonucleotide conjugates .Molecular Structure Analysis

The molecular formula of Fmoc-His(Boc)-OPfp is C26H27N3O6 . It has a molecular weight of 477.5 g/mol . The structure of Fmoc-His(Boc)-OPfp includes an imidazole ring, which is part of the histidine residue .Chemical Reactions Analysis

Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Physical And Chemical Properties Analysis

Fmoc-His(Boc)-OPfp has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 128.4±0.5 cm3 and a molar volume of 361.7±7.0 cm3 . It has 9 hydrogen bond acceptors and 2 hydrogen bond donors .Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-His(Boc)-OPfp: is widely used in solid-phase peptide synthesis (SPPS) . It provides a means to incorporate the amino acid histidine with a protective Boc group into peptide chains . This compound is particularly valuable because it offers protection against epimerization, which can be a significant issue when synthesizing peptides.

Tissue Engineering

In the field of tissue engineering, Fmoc-His(Boc)-OPfp can be used to create self-assembling peptide hydrogels . These hydrogels can form biocompatible scaffolds that support cell adhesion, survival, and proliferation, making them ideal for tissue regeneration applications.

Drug Delivery

The compound’s ability to form stable hydrogels also lends itself to drug delivery systems . The hydrogels can encapsulate drugs and provide a controlled release mechanism, which is crucial for maintaining therapeutic drug levels over extended periods .

Diagnostic Imaging

Fmoc-His(Boc)-OPfp: derivatives can be utilized in diagnostic imaging . The hydrogels formed by these compounds can serve as contrast agents in imaging techniques, aiding in the visualization of biological tissues and the diagnosis of diseases .

Bioprinting

The structural properties of Fmoc-His(Boc)-OPfp make it suitable for bioprinting applications . It can be used to print 3D structures that mimic the extracellular matrix, providing a platform for studying cell behavior in a controlled environment .

Bio-Inspired Materials

Finally, Fmoc-His(Boc)-OPfp plays a role in the development of bio-inspired materials . Its self-assembly properties are harnessed to create materials with unique characteristics, such as responsiveness to environmental stimuli, which have potential applications in various biotechnological fields .

Safety And Hazards

Orientations Futures

Recent research has focused on improving the efficiency of peptide synthesis. For instance, a process for solid phase peptide synthesis (SPPS) that completely eliminates all solvent intensive washing steps during each amino acid addition cycle has been presented . This transformation of SPPS represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .

Propriétés

IUPAC Name |

tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGNPXMUMGUURS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F5N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Boc)-OPfp | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)